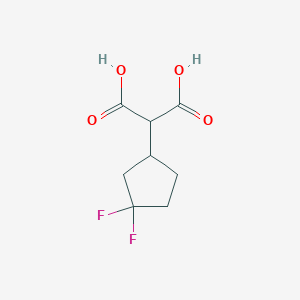

2-(3,3-Difluorocyclopentyl)malonic acid

Descripción

Propiedades

IUPAC Name |

2-(3,3-difluorocyclopentyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O4/c9-8(10)2-1-4(3-8)5(6(11)12)7(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKPHQICHQZSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(C(=O)O)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242405 | |

| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097936-70-2 | |

| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3,3 Difluorocyclopentyl Malonic Acid

Strategies for the Construction of the 3,3-Difluorocyclopentyl Core

Cycloaddition Reactions in Difluorinated Cyclopentane (B165970) Synthesis

Cycloaddition reactions offer a powerful tool for the rapid assembly of cyclic systems. In the context of difluorinated cyclopentanes, [3+2] cycloaddition strategies have proven particularly effective. Recent research has demonstrated the use of radical-mediated [3+2] cycloaddition of alkenes with bromodifluoromethyl alkynyl ketones under photochemical conditions. rsc.org This method allows for the construction of α,α-difluorocyclopentanones, which can serve as versatile intermediates for further functionalization. rsc.org The reaction exhibits broad functional group tolerance and excellent regio- and stereoselectivity. rsc.org

Another innovative approach involves treating gem-difluorocyclopropane diesters as donor-acceptor cyclopropanes. rsc.org In these reactions, the gem-difluoro substituents act as an unconventional donor group, activating the cyclopropane (B1198618) for [3+2] cycloadditions with aldehydes and ketones. rsc.org This methodology provides access to densely functionalized gem-difluorotetrahydrofuran skeletons, which can be further elaborated to the desired cyclopentyl system. rsc.org While traditionally, [3+2] cycloadditions were thought to be concerted, recent studies suggest that some may proceed through zwitterionic intermediates, especially when polar interactions are involved. mdpi.com

Ring-Opening Transformations of Precursor gem-Difluorocyclopropane Systems

gem-Difluorocyclopropanes (F2CPs) are valuable and reactive precursors for the synthesis of difluorinated cyclopentyl systems. rsc.orgrsc.orgresearchgate.net Their inherent ring strain facilitates a variety of ring-opening transformations. rsc.orgresearchgate.net Lewis acid-catalyzed ring-opening cross-coupling reactions of gem-difluorinated cyclopropanes with nucleophiles represent a key strategy. nih.govacs.orgresearchgate.net In this process, the Lewis acid assists in the activation of a C-F bond, leading to the formation of a fluoroallyl cation. nih.govacs.org This reactive intermediate can then be trapped by various nucleophiles, including electron-rich arenes and allylsilanes, to generate fluoroallylic products that can be precursors to difluorocyclopentyl structures. nih.govacs.org

Stereodivergent methods have also been developed for the ring-opening of gem-difluorocyclopropyl acetaldehydes, yielding (E,E)- and (E,Z)-conjugated fluorodienals. nih.gov These transformations provide access to stereochemically defined acyclic precursors that can be cyclized to form the desired difluorocyclopentane ring.

General Methods for Stereoselective Introduction of Fluorine into Cyclic Systems

The direct and stereoselective introduction of fluorine atoms into pre-existing cyclic systems is a highly sought-after transformation. Electrophilic fluorination has emerged as a powerful method for this purpose. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed as electrophilic fluorine sources. wikipedia.orgrsc.org

For the synthesis of chiral fluorinated carbocycles, a combination of enantioselective silylallylboration and ring-closing metathesis can be used to generate enantioenriched cyclic precursors. researchgate.net Subsequent diastereoselective electrophilic fluorination then installs the fluorine atoms with high stereocontrol. researchgate.net Organocatalysis has also provided significant advancements in the enantioselective α-fluorination of cyclic ketones. nih.govacs.orgresearchgate.netprinceton.edusemanticscholar.org Chiral primary amine catalysts derived from Cinchona alkaloids have been shown to effectively catalyze the asymmetric α-fluorination of a variety of cyclic ketones, providing access to optically active fluorinated building blocks. nih.govacs.orgprinceton.edu These methods offer high levels of enantio- and diastereoselectivity. acs.orgprinceton.edu The strategic application of stereoselective fluorination can also influence the geometry and conformation of cyclic molecules. nih.gov

Integration of the Malonic Acid Functionality

Once the 3,3-difluorocyclopentyl core is established, the next critical step is the introduction of the malonic acid group. This can be achieved through adaptations of classic organic reactions or by employing more modern decarboxylative approaches.

Adaptations of the Malonic Ester Synthesis for Substituted Malonic Acids

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted acetic acids. patsnap.comuobabylon.edu.iqwikipedia.orgopenochem.org This method involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile. uobabylon.edu.iqwikipedia.org In the context of synthesizing 2-(3,3-Difluorocyclopentyl)malonic acid, a 3,3-difluorocyclopentyl halide or a related electrophile would be reacted with the enolate of a malonic ester. wikipedia.org

The process typically involves deprotonation of the malonic ester with a base to form a nucleophilic enolate, followed by an SN2 reaction with the cyclopentyl electrophile. openochem.org Subsequent hydrolysis of the resulting dialkylated malonate ester, followed by acidification, can lead to the desired substituted malonic acid. nih.gov However, care must be taken during the hydrolysis and workup, as substituted malonic acids can be prone to decarboxylation, particularly under harsh acidic or thermal conditions. researchgate.net Variations of the malonic ester synthesis allow for the preparation of a wide range of mono- and disubstituted acetic acids. uobabylon.edu.iq

Advanced Decarboxylative Approaches in Fluorinated Malonic Acid Synthesis (e.g., Silver-Catalyzed Decarboxylative Fluorination)

Recent advancements in synthetic methodology have provided novel decarboxylative strategies for the synthesis of fluorinated compounds. Silver-catalyzed decarboxylative fluorination has emerged as a particularly powerful tool. organic-chemistry.orgacs.orgnih.govresearchgate.net This method allows for the conversion of aliphatic carboxylic acids into their corresponding alkyl fluorides using an electrophilic fluorine source like Selectfluor in the presence of a silver catalyst. organic-chemistry.orgacs.org

In the context of malonic acid derivatives, silver-catalyzed decarboxylative fluorination offers a unique approach. nih.govorganic-chemistry.orgacs.org By carefully selecting the reaction conditions, such as the base and solvent, it is possible to achieve either a chemoselective monodecarboxylative fluorination to yield α-fluorocarboxylic acids or a bisdecarboxylative gem-difluorination. nih.govorganic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions proceed through the formation of an α-carboxylic acid radical intermediate. nih.govacs.org While this specific application focuses on introducing fluorine, the principles of controlled decarboxylation of malonic acid derivatives are relevant to the broader field of malonic acid synthesis. beilstein-journals.org

Proposed Synthetic Routes to 2-(3,3-Difluorocyclopentyl)malonic Acid and its Derivatives

A logical approach to the synthesis of 2-(3,3-difluorocyclopentyl)malonic acid involves a convergent strategy. The core of this strategy is the alkylation of a malonate ester with a suitable 3,3-difluorocyclopentyl electrophile. This requires the initial preparation of a 3,3-difluorocyclopentyl precursor, which can then be coupled with the malonate moiety. The subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield the desired product.

The proposed synthetic route can be broken down into two main stages:

Synthesis of a 3,3-Difluorocyclopentyl Electrophile: The key challenge in this synthesis is the introduction of the two fluorine atoms at the 3-position of the cyclopentyl ring. A plausible precursor for this is 3-oxocyclopentanecarboxylic acid or a related derivative. The synthesis of an appropriate electrophile, such as 3,3-difluorocyclopentyl bromide, is a critical step.

Malonic Ester Synthesis: This classic and versatile method for the preparation of substituted carboxylic acids would be employed to introduce the malonic acid functionality.

A detailed breakdown of the proposed synthetic steps is presented below:

Stage 1: Synthesis of 3,3-Difluorocyclopentyl Bromide

The synthesis of the key electrophile, 3,3-difluorocyclopentyl bromide, can be envisioned starting from the commercially available 3-oxocyclopentanecarboxylic acid.

Step 1: Esterification of 3-oxocyclopentanecarboxylic acid. The initial step involves the protection of the carboxylic acid group as an ester, for instance, a methyl or ethyl ester, to prevent unwanted side reactions in the subsequent steps. This can be achieved using standard esterification conditions, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

Step 2: Deoxyfluorination. The ketone functionality in the resulting ester is then converted to the geminal difluoride. Modern deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are suitable for this transformation.

Step 3: Reduction of the Ester. The ester group is then reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be effective for this conversion.

Step 4: Bromination of the Alcohol. Finally, the primary alcohol is converted to the corresponding bromide, which will serve as the electrophile in the malonic ester synthesis. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃).

The proposed reaction scheme for the synthesis of 3,3-difluorocyclopentyl bromide is summarized in the table below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Oxocyclopentanecarboxylic acid | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 3-oxocyclopentanecarboxylate |

| 2 | Methyl 3-oxocyclopentanecarboxylate | Diethylaminosulfur trifluoride (DAST), CH₂Cl₂ | Methyl 3,3-difluorocyclopentanecarboxylate |

| 3 | Methyl 3,3-difluorocyclopentanecarboxylate | LiAlH₄, THF; then H₃O⁺ | (3,3-Difluorocyclopentyl)methanol |

| 4 | (3,3-Difluorocyclopentyl)methanol | PBr₃, Et₂O | 1-(Bromomethyl)-3,3-difluorocyclopentane |

Stage 2: Malonic Ester Synthesis of 2-(3,3-Difluorocyclopentyl)malonic Acid

With the 3,3-difluorocyclopentyl electrophile in hand, the final stages of the synthesis involve the formation of the carbon-carbon bond with the malonate nucleophile, followed by hydrolysis and decarboxylation.

Step 5: Alkylation of Diethyl Malonate. Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. This nucleophile then reacts with 1-(bromomethyl)-3,3-difluorocyclopentane in an Sₙ2 reaction to form diethyl 2-((3,3-difluorocyclopentyl)methyl)malonate.

Step 6: Hydrolysis and Decarboxylation. The resulting diester is then subjected to acidic or basic hydrolysis to cleave the ester groups, yielding the corresponding dicarboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation to afford the final product, 2-(3,3-difluorocyclopentyl)malonic acid.

The proposed reaction scheme for the malonic ester synthesis is summarized in the table below:

| Step | Reactant | Reagents and Conditions | Product |

| 5 | Diethyl malonate and 1-(Bromomethyl)-3,3-difluorocyclopentane | 1. NaOEt, EtOH2. 1-(Bromomethyl)-3,3-difluorocyclopentane | Diethyl 2-((3,3-difluorocyclopentyl)methyl)malonate |

| 6 | Diethyl 2-((3,3-difluorocyclopentyl)methyl)malonate | 1. aq. NaOH, heat2. H₃O⁺3. Heat (-CO₂) | 2-(3,3-Difluorocyclopentyl)malonic acid |

Synthesis of Derivatives

The synthetic route described above also provides access to various derivatives of 2-(3,3-difluorocyclopentyl)malonic acid. For instance, the intermediate diethyl 2-((3,3-difluorocyclopentyl)methyl)malonate can be used as a starting material for the synthesis of other esters or amides by transesterification or amidation reactions. Furthermore, the final carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, using standard functional group interconversion methods.

This proposed synthetic pathway offers a viable and flexible approach to 2-(3,3-difluorocyclopentyl)malonic acid and its derivatives, utilizing well-understood and reliable chemical transformations. The successful execution of this synthesis would provide valuable insights into the chemistry of fluorinated cyclopentyl systems and enable further exploration of their potential applications.

Chemical Reactivity and Mechanistic Investigations

Transformation Pathways Involving the Malonic Acid Functional Group

The malonic acid group, characterized by two carboxylic acid functions attached to the same carbon, is a versatile handle for a variety of organic transformations. Its reactivity is centered on decarboxylation, derivatization of the carboxyl groups, and the acidity of the central methylene (B1212753) proton.

The thermal decarboxylation of malonic acid and its derivatives is a classic and efficient method for the synthesis of carboxylic acids. scirp.org The reaction typically proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate that subsequently tautomerizes to the more stable carboxylic acid product. youtube.com For 2-(3,3-Difluorocyclopentyl)malonic acid, heating is expected to induce the loss of one molecule of CO2 to yield 2-(3,3-Difluorocyclopentyl)acetic acid.

The mechanism involves the formation of an intramolecular hydrogen bond between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other. youtube.com This arrangement facilitates a concerted flow of electrons, leading to the cleavage of a C-C bond and the release of CO2.

Table 1: Overview of Decarboxylation Methods for Malonic Acid Derivatives

| Method | Typical Conditions | Key Features | Selectivity |

|---|---|---|---|

| Thermal Decarboxylation | Heating (150-200 °C), often in a high-boiling solvent (e.g., xylene, DMSO) or neat. scirp.orgresearchgate.net | Simple, widely used method. | Typically results in mono-decarboxylation to form a substituted acetic acid. |

| Krapcho Decarboxylation | Heating in a dipolar aprotic solvent (e.g., DMSO) with water and a salt (e.g., LiCl, NaCl). organic-chemistry.org | Milder conditions than traditional thermal methods; often used for malonic esters. | Mono-decarboxylation. |

| Microwave-Assisted | Microwave irradiation, often solvent- and catalyst-free. scirp.org | Significantly reduced reaction times (minutes vs. hours) and often higher yields. scirp.org | Mono-decarboxylation. |

| Photoredox Catalysis | Visible light, organic photoredox catalyst (e.g., acridinium), base (e.g., Hünig's base). organic-chemistry.orgnih.gov | Can achieve double decarboxylation to replace the malonic acid moiety with a methylene group. nih.gov | Selectivity for mono- or double decarboxylation can be controlled by reaction conditions. |

| Metal-Catalyzed | Silver (Ag) or Copper (Cu) catalysts. acs.org | Can be coupled with other transformations, such as fluorination. acs.org | Can be tuned for specific outcomes, like decarboxylative fluorination. |

Controlling the selectivity of the decarboxylation is crucial. While thermal methods reliably produce the mono-decarboxylation product, advanced catalytic systems offer alternative pathways. For instance, organic photoredox catalysis has been shown to effect a double decarboxylation of malonic acid derivatives, providing a route to convert the dicarboxylic acid into a simple methylene group. nih.gov The regioselectivity of decarboxylation can also be influenced by solvent polarity, which can stabilize or destabilize key intermediates in the reaction pathway. beilstein-journals.org

The two carboxylic acid groups of 2-(3,3-Difluorocyclopentyl)malonic acid are readily converted into a wide range of derivatives. Esterification and amidation are among the most common and useful transformations.

Esterification can be accomplished through several methods, most commonly the Fischer esterification, which involves reacting the malonic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). This equilibrium-driven process typically requires the removal of water to achieve high yields. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can provide the corresponding diester.

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Due to the low reactivity of amines towards carboxylic acids, this transformation usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. Another common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the diamide. rsc.org Iron(III) chloride has also been reported as a catalyst for the direct amidation of esters, which represents a related transformation. mdpi.com

Table 2: Common Derivatization Reactions for the Malonic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst) | Di-ester |

| Amidation | R-NH₂, Coupling Agent (e.g., DCC, EDC) | Di-amide |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Di-acyl chloride |

| Reduction | LiAlH₄, BH₃·THF | Diol |

These derivatization reactions are fundamental for modifying the molecule's physical and chemical properties, such as solubility and lipophilicity, and for preparing intermediates for further synthetic steps. researchgate.net

The carbon atom situated between the two carboxyl groups in malonic acid is activated, meaning its protons are acidic and can be removed by a base to form a nucleophilic enolate. This property is exploited in condensation reactions, most notably the Knoevenagel condensation. wikipedia.org

The Doebner modification of the Knoevenagel condensation is particularly relevant as it specifically utilizes malonic acid. organic-chemistry.orgnih.gov In this reaction, 2-(3,3-Difluorocyclopentyl)malonic acid is reacted with an aldehyde or ketone in the presence of a basic solvent, typically pyridine, often with a catalytic amount of piperidine. nih.govyoutube.com The reaction proceeds through a three-step sequence:

Enolate Formation: The base deprotonates the malonic acid to form a nucleophilic enolate.

Aldol-type Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

Dehydration and Decarboxylation: The resulting β-hydroxy dicarboxylic acid readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates under the reaction conditions to yield an α,β-unsaturated carboxylic acid. wikipedia.org

This reaction is a powerful tool for carbon-carbon bond formation and provides a direct route to valuable unsaturated carboxylic acid derivatives from 2-(3,3-Difluorocyclopentyl)malonic acid.

Table 3: Examples of Knoevenagel-Doebner Condensation Products

| Carbonyl Reactant (R-CHO) | Expected Product |

|---|---|

| Benzaldehyde | 3-(3,3-Difluorocyclopentyl)acrylic acid |

| Acetaldehyde | 3-(3,3-Difluorocyclopentyl)but-2-enoic acid |

| Cyclohexanone | (E)-2-(1-(Carboxy(3,3-difluorocyclopentyl)methyl)cyclohexyl)acrylic acid (before decarboxylation) |

Reactivity Profile of the 3,3-Difluorocyclopentyl Moiety

The 3,3-difluorocyclopentyl ring is generally more stable than the malonic acid portion of the molecule. The geminal difluoro group (CF₂) significantly influences the ring's reactivity through strong electron-withdrawing inductive effects, but the carbon-fluorine bonds themselves are exceptionally strong and typically unreactive.

Activating the C-F bond is a significant challenge in organic synthesis due to its high bond dissociation energy. mdpi.com For a saturated gem-difluoroalkane like the 3,3-difluorocyclopentyl moiety, direct functionalization via C-F bond cleavage is difficult and requires harsh conditions or specialized reagents.

Potential strategies, though challenging for this specific substrate, include:

Reductive Defluorination: Using potent reducing agents like alkali metals in liquid ammonia (B1221849) or specific low-valent transition metal complexes.

Transition Metal-Mediated Activation: Oxidative addition of a C-F bond to a low-valent transition metal center (e.g., palladium, nickel, iridium) is a known process, though it often requires specific directing groups or strained ring systems. mdpi.comnih.gov

Lewis Acid-Assisted Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage by a nucleophile.

A more plausible pathway for reactivity involving the fluorine atoms in this system is β-fluoride elimination . d-nb.info This would require the introduction of a double bond or a leaving group on an adjacent carbon atom (C2 or C4). Under basic or metal-catalyzed conditions, elimination of a fluoride (B91410) ion could then occur to generate a fluoro-olefin, a valuable synthetic intermediate.

Given the inertness of the C-F bonds, the reactivity of the difluorinated ring system primarily involves its C-H bonds. The CF₂ group exerts a powerful influence on the regioselectivity of reactions on the cyclopentyl ring.

Electronic Effects: The gem-difluoro group is strongly electron-withdrawing. This deactivates the adjacent α-protons (at the C2 and C4 positions) towards electrophilic attack but increases their acidity, making them more susceptible to deprotonation by a strong base. The β-protons (at the C5 position) are less affected.

This electronic differentiation allows for regioselective functionalization:

Radical Reactions: In a free-radical process like radical bromination, substitution is likely to occur at the C5 position, which is electronically least perturbed by the deactivating CF₂ and malonic acid groups.

Deprotonation/Anionic Reactions: The use of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) would preferentially deprotonate the C2 position, as this proton is activated by both the adjacent CF₂ group and the malonic acid moiety. The resulting carbanion could then be trapped with an electrophile.

Chemoselectivity refers to the ability to react one functional group in the presence of another. In 2-(3,3-Difluorocyclopentyl)malonic acid, the pronounced difference in reactivity between the malonic acid group and the difluorinated ring allows for high chemoselectivity. Mild reagents will almost exclusively react with the carboxylic acid functions, while transformations on the cyclopentyl ring would require much more forcing conditions or highly specific reagents designed for C-H or C-F activation.

Table 4: Predicted Regioselectivity on the 3,3-Difluorocyclopentyl Ring

| Reaction Type | Reagent Example | Predicted Major Site of Reaction | Rationale |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), light | C5 | Least electron-deficient C-H bond. |

| Deprotonation | Lithium diisopropylamide (LDA) | C2 | Most acidic C-H bond due to proximity to both CF₂ and malonic acid groups. |

| C-H Activation | Transition Metal Catalyst | C5 | Sterically most accessible and electronically least deactivated C-H bond. |

Reaction Kinetics and Thermodynamic Considerations in Compound Transformations

The most characteristic reaction of malonic acid and its derivatives is thermal decarboxylation. This process involves the loss of a molecule of carbon dioxide, typically upon heating, to form a substituted acetic acid. The reaction is understood to proceed through a cyclic, concerted transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the final carboxylic acid product. masterorganicchemistry.com The rate of this reaction is highly sensitive to the nature of the substituent at the alpha-carbon of the malonic acid.

Kinetic studies on various substituted malonic acids have shown that both electronic and steric factors of the substituent group play a significant role in determining the rate of decarboxylation. For instance, the presence of electron-donating groups can influence the stability of the transition state and, consequently, the reaction rate. A study on the decarboxylation of benzylmalonic acid, ethylmalonic acid, and dimethylmalonic acid in different solvents provides valuable data on the thermodynamic parameters of activation, which can serve as a basis for understanding the potential behavior of 2-(3,3-Difluorocyclopentyl)malonic acid. oup.com

The 3,3-difluorocyclopentyl group in the target molecule is expected to exert a significant influence on its reactivity. The two fluorine atoms, being highly electronegative, create a strong dipole, making the carbon atom to which they are attached electron-deficient. This inductive effect can influence the acidity of the carboxylic protons and the stability of any charged intermediates or transition states. The gem-difluoroalkene moiety, a related structural feature, is known to be intrinsically electrophilic at the difluorinated carbon due to the inductive electron-withdrawing nature of the fluorine atoms. nih.gov While not a gem-difluoroalkene, the 3,3-difluorocyclopentyl group will similarly influence the electronic environment of the malonic acid.

In the context of decarboxylation, the electron-withdrawing nature of the difluorocyclopentyl group would be expected to stabilize the developing negative charge on the alpha-carbon as the carboxylate group departs. This stabilization could potentially lower the activation energy and thus increase the rate of decarboxylation compared to a non-fluorinated cyclopentylmalonic acid. However, steric hindrance from the bulky cyclopentyl ring could also play a role, potentially hindering the formation of the necessary cyclic transition state.

The thermodynamic considerations for the transformations of 2-(3,3-Difluorocyclopentyl)malonic acid are centered around the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters provide information about the energy barrier and the degree of order in the transition state, respectively. For the decarboxylation of substituted malonic acids, the enthalpy of activation is a measure of the energy required to reach the transition state, while the entropy of activation reflects the change in randomness from the reactant to the transition state. A more ordered transition state, as is the case in a cyclic mechanism, typically has a negative entropy of activation.

The data from analogous substituted malonic acids can provide a framework for estimating the thermodynamic parameters for 2-(3,3-Difluorocyclopentyl)malonic acid. For example, the enthalpy and entropy of activation for the decarboxylation of benzylmalonic acid, ethylmalonic acid, and dimethylmalonic acid have been determined in various solvents, as shown in the table below. oup.com

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|---|

| Benzylmalonic acid | Ethylene glycol | 7.05 ± 0.18 | - |

| Benzylmalonic acid | 1,2-Propanediol | 6.07 ± 0.05 | - |

| Benzylmalonic acid | 1,3-Butanediol | 8.84 ± 0.08 | - |

| Ethylmalonic acid | Ethylene glycol | 2.07 ± 0.05 | - |

| Ethylmalonic acid | 1,2-Propanediol | 4.63 ± 0.22 | - |

| Ethylmalonic acid | 1,3-Butanediol | 9.82 ± 0.91 | - |

| Dimethylmalonic acid | Ethylene glycol | - | - |

| Dimethylmalonic acid | 1,2-Propanediol | - | - |

| Dimethylmalonic acid | 1,3-Butanediol | - | - |

Note: The entropy of activation (ΔS‡) values were not fully provided in the cited source for all compounds and solvents. The table reflects the available data. oup.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a fluorinated compound such as 2-(3,3-Difluorocyclopentyl)malonic acid, both proton (¹H) and fluorine (¹⁹F) NMR are indispensable, providing complementary information to map out the complete molecular structure. nih.govthermofisher.comwikipedia.org

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and provide insights into their chemical environment and connectivity through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values. The acidic protons of the two carboxylic acid groups are expected to appear as a single, broad singlet far downfield (typically δ 10-13 ppm), a characteristic feature of carboxylic acids. orgchemboulder.com The protons on the cyclopentyl ring and the methine proton of the malonic acid moiety would resonate in the aliphatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent fluorine atoms and carboxyl groups.

Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A | 2H |

| CH-(COOH)₂ | 3.0 - 3.5 | doublet of triplets (dt) | J_H-H, J_H-F | 1H |

| CH-CH₂CF₂ | 2.5 - 2.9 | multiplet (m) | J_H-H | 1H |

| CH₂-CF₂ | 2.2 - 2.6 | multiplet (m) | J_H-H, J_H-F | 2H |

Fluorine (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds. thermofisher.comwikipedia.orgazom.com For 2-(3,3-Difluorocyclopentyl)malonic acid, a single resonance is expected for the two equivalent fluorine atoms. This signal's multiplicity would be complex, appearing as a multiplet due to coupling with protons on the adjacent (vicinal) and same (geminal) carbon atoms. The large magnitude of H-F coupling constants provides valuable structural information. azom.com

Predicted ¹⁹F NMR Data

| Assigned Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of an exact molecular formula.

For 2-(3,3-Difluorocyclopentyl)malonic acid (Molecular Formula: C₈H₁₀F₂O₄), the expected exact mass of the molecular ion can be calculated. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for dicarboxylic acids include the sequential loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.net The cyclopentyl ring may also undergo characteristic fragmentation.

Predicted High-Resolution Mass Spectrometry Data (ESI-Negative Mode)

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 207.0474 | [C₈H₉F₂O₄]⁻ | [M-H]⁻ (deprotonated molecular ion) |

| 189.0368 | [C₈H₇F₂O₃]⁻ | [M-H-H₂O]⁻ |

| 163.0521 | [C₇H₉F₂O₂]⁻ | [M-H-CO₂]⁻ |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(3,3-Difluorocyclopentyl)malonic acid would be dominated by absorptions characteristic of carboxylic acids. A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids. orgchemboulder.comlibretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. Additionally, strong C-F stretching bands are expected in the 1000-1100 cm⁻¹ region. nih.gov

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid (-COOH) |

| 2980 - 2850 | Medium | C-H stretch | Cyclopentyl (-CH₂, -CH) |

| 1725 - 1700 | Strong, sharp | C=O stretch | Carboxylic Acid (-COOH) |

| 1320 - 1210 | Medium | C-O stretch | Carboxylic Acid (-COOH) |

| 1100 - 1000 | Strong | C-F stretch | Difluoride (-CF₂) |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar bonds like C=O and O-H are strong in the IR, non-polar, symmetric bonds often yield strong Raman signals. For this molecule, the symmetric C-C stretching vibrations of the cyclopentane (B165970) ring would be prominent in the Raman spectrum. acs.orgresearchgate.netaip.org

Predicted Raman Shift Data

| Raman Shift (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2980 - 2850 | Strong | C-H stretch | Cyclopentyl (-CH₂, -CH) |

| 1680 - 1640 | Medium | C=O symmetric stretch | Carboxylic Acid (-COOH) |

| 850 - 900 | Strong | C-C ring "breathing" | Cyclopentyl ring |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should 2-(3,3-Difluorocyclopentyl)malonic acid be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its exact three-dimensional atomic arrangement in the solid state. wikipedia.org This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of intermolecular interactions, such as the hydrogen-bonding network formed between the carboxylic acid groups of adjacent molecules, which dictates the crystal packing. researchgate.netcardiff.ac.uk The structure of malonic acid itself has been determined by X-ray crystallography. wikipedia.orgnih.gov

Hypothetical Crystallographic Data Table

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment (if stereoisomers are a research focus)

The carbon atom of the malonic acid group that is attached to the cyclopentyl ring is a stereocenter. Therefore, 2-(3,3-Difluorocyclopentyl)malonic acid is a chiral molecule and exists as a pair of enantiomers (R and S forms). When synthesized from achiral precursors without a chiral influence, it will be formed as a racemic (1:1) mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. frontiersin.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. The relative amounts of the enantiomers are quantified by comparing their respective peak areas in the chromatogram.

Hypothetical Chiral HPLC Data for a Non-Racemic Sample

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

|---|---|---|---|

| Enantiomer 1 (e.g., R) | 12.5 | 95000 | 95 |

| Enantiomer 2 (e.g., S) | 14.8 | 5000 | 5 |

| Total | | 100000 | ee = 90% |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetics of the Difluorocyclopentyl System

The introduction of a 3,3-difluoro substituent significantly impacts this conformational landscape. Fluorine substitution is known to have a profound effect on molecular conformation. nih.gov Computational modeling, typically using Density Functional Theory (DFT) or ab initio methods, can be employed to map the potential energy surface of the difluorocyclopentyl ring. These calculations predict the relative stabilities of various envelope and twist conformers.

Key factors influencing the conformational preference include:

Steric Strain : Repulsive interactions between the bulky malonic acid group and the fluorine atoms or adjacent hydrogens.

Torsional Strain : Repulsive forces between bonding electrons of neighboring atoms, which are minimized in staggered arrangements. chemistrysteps.com

Dipole-Dipole Interactions : The highly polar C-F bonds create a significant local dipole moment. Conformations that minimize the repulsion of these dipoles are generally favored.

Hyperconjugation : Stabilizing interactions, such as those between a C-H sigma bond and an anti-periplanar C-F sigma-antibonding orbital (σC–H → σ*C–F), can influence conformational energies. nih.gov

Computational studies reveal the energy differences between possible conformers. For the 3,3-difluorocyclopentyl ring, the puckering is likely to be most pronounced at the carbon bearing the fluorine atoms (C3) or at the carbons adjacent to it (C2 and C4) to alleviate steric and torsional strain. The malonic acid substituent at C2 further complicates the energy landscape, with its orientation (axial vs. equatorial-like) in each ring conformer leading to distinct energy minima.

| Conformer | Puckered Atom(s) | Malonyl Group Position | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |

| I (Envelope) | C3 | Equatorial-like | 0.00 | 45 |

| II (Twist) | C3, C4 | Equatorial-like | 0.25 | 30 |

| III (Envelope) | C3 | Axial-like | 1.50 | 15 |

| IV (Twist) | C3, C4 | Axial-like | 2.10 | 10 |

Note: Data are illustrative, based on typical energy differences found in substituted cyclopentane (B165970) systems. Actual values require specific high-level computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are used to determine the electronic structure of a molecule, providing fundamental insights into its reactivity. mdpi.com Using methods like DFT, key properties and reactivity descriptors for 2-(3,3-difluorocyclopentyl)malonic acid can be computed. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. It identifies electron-rich regions (negative potential, nucleophilic sites) and electron-poor regions (positive potential, electrophilic sites). For 2-(3,3-difluorocyclopentyl)malonic acid, the MEP would show highly negative potential around the carboxylic acid oxygens, indicating sites for electrophilic attack or hydrogen bond acceptance. The fluorine atoms, despite their high electronegativity, often exhibit a slightly negative to neutral potential on their surface, while the adjacent carbon atoms are electron-deficient.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. mdpi.com These calculations quantify the electron-withdrawing effect of the fluorine atoms and the carboxyl groups, providing a more detailed picture of the charge distribution.

| Descriptor | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability; located on carboxyl groups |

| LUMO Energy | -0.8 eV | Electron-accepting ability; distributed over the C-F bonds |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.2 D | High polarity due to C-F and C=O bonds |

| Mulliken Charge on F | -0.35 e | Confirms strong electron-withdrawing nature |

| MEP Minimum (on C=O) | -55 kcal/mol | Site for hydrogen bonding and electrophilic attack mdpi.com |

Note: Values are representative for a molecule of this type and would be determined using a specific computational model (e.g., B3LYP/6-311+G(d,p)). nih.gov

Mechanistic Elucidation of Synthetic Transformations via Computational Modeling

A primary route for the synthesis of 2-(3,3-difluorocyclopentyl)malonic acid is the malonic ester synthesis. masterorganicchemistry.com This process typically involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. chemistnotes.comyoutube.com

The key steps amenable to computational modeling are:

Deprotonation: A base (e.g., sodium ethoxide) removes the acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate. youtube.com

Alkylation: The enolate acts as a nucleophile, attacking an electrophile like 1-bromo-3,3-difluorocyclopentane in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis converts the diester to a dicarboxylic acid, which upon heating, readily loses CO₂ to yield the final product. masterorganicchemistry.com

Computational modeling can elucidate the reaction mechanism by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔHrxn), providing a quantitative understanding of the reaction's feasibility and kinetics. For the SN2 alkylation step, modeling can confirm the backside attack mechanism and predict the energy barrier, which is influenced by the steric hindrance of the difluorocyclopentyl group. The decarboxylation step can also be modeled to understand the cyclic transition state involved in the loss of carbon dioxide.

| Reaction Step | Computational Method | Calculated Parameter | Illustrative Value | Interpretation |

| Enolate Alkylation (SN2) | DFT (B3LYP) | Activation Energy (Ea) | 18.5 kcal/mol | A moderate energy barrier, suggesting the reaction proceeds at a reasonable rate at room or elevated temperature. |

| Enolate Alkylation (SN2) | DFT (B3LYP) | Reaction Enthalpy (ΔHrxn) | -25.0 kcal/mol | The reaction is highly exothermic and thermodynamically favorable. |

| Decarboxylation | DFT (B3LYP) | Activation Energy (Ea) | 28.0 kcal/mol | A higher barrier, consistent with the need for heating to induce decarboxylation. |

Note: Illustrative values based on computational studies of similar SN2 and decarboxylation reactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure verification and spectral assignment. rsc.org For 2-(3,3-difluorocyclopentyl)malonic acid, DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). researchgate.net

The prediction of ¹⁹F NMR spectra is particularly important for fluorinated molecules. nih.gov Computational predictions can help assign the ¹⁹F chemical shift and predict coupling constants (e.g., JH-F, JC-F), which are crucial for confirming the molecular structure. Comparing the calculated spectra with experimental data serves as a stringent test of the proposed structure. Studies have shown that DFT methods can predict ¹⁹F chemical shifts with a root-mean-square error of around 3-4 ppm. worktribe.com

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) (Illustrative) | Hypothetical Experimental Shift (δ, ppm) |

| ¹⁹F | C3-F | -105.2 | -104.8 |

| ¹³C | C1 (COOH) | 173.5 | 173.1 |

| ¹³C | C2 (CH) | 48.1 | 47.8 |

| ¹³C | C3 (CF₂) | 120.4 (triplet) | 119.9 (triplet) |

| ¹³C | C4/C5 (CH₂) | 35.8 | 35.5 |

| ¹H | C2-H | 3.15 | 3.12 |

| ¹H | C4/C5-H | 1.90 - 2.25 (multiplet) | 1.88 - 2.21 (multiplet) |

| ¹H | COOH | 11.5 (broad singlet) | 11.4 (broad singlet) |

Note: Predicted shifts are illustrative and depend on the level of theory (e.g., ωB97XD/aug-cc-pVDZ) and solvent model used in the calculation. Experimental values are hypothetical. worktribe.com

Studies on Intermolecular Interactions and Supramolecular Assembly

The structure and properties of 2-(3,3-difluorocyclopentyl)malonic acid in the condensed phase (liquid or solid) are governed by intermolecular interactions. The dicarboxylic acid functionality is a powerful driver for self-assembly.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. These groups can act as both hydrogen bond donors (-OH) and acceptors (C=O), leading to the formation of highly stable, cyclic dimers. This classic R²₂(8) hydrogen-bonding motif is a common feature in the crystal structures of carboxylic acids.

Dipole-dipole interactions between C-F bonds of adjacent molecules.

Weak C-H···F hydrogen bonds.

C-F···π interactions if aromatic systems were present.

Computational methods, such as DFT with dispersion corrections (e.g., DFT-D3), are used to model these interactions in molecular clusters (dimers, trimers) or through periodic boundary calculations for crystal structures. These studies can quantify the strength of different interactions, such as the hydrogen bond energy in the carboxylic acid dimer, and predict the most stable packing arrangements in the solid state. This theoretical analysis helps in understanding how the interplay of strong hydrogen bonds and weaker fluorine-involved contacts directs the formation of complex supramolecular architectures like chains, sheets, or three-dimensional networks. nih.gov

Role As a Versatile Synthetic Building Block and Precursor

Utility in the Synthesis of Fluorinated Carboxylic Acids and their Derivatives

The malonic acid group is a well-established precursor for the synthesis of carboxylic acids through a process known as decarboxylation. masterorganicchemistry.commasterorganicchemistry.com Upon heating, 2-(3,3-difluorocyclopentyl)malonic acid can readily lose one of its carboxyl groups as carbon dioxide to yield 2-(3,3-difluorocyclopentyl)acetic acid. masterorganicchemistry.com This transformation is a fundamental step in the malonic ester synthesis, a classic method for converting alkyl halides into substituted carboxylic acids. masterorganicchemistry.com In this case, the 3,3-difluorocyclopentyl group is pre-installed, and the decarboxylation of the malonic acid furnishes the corresponding acetic acid derivative.

This straightforward decarboxylation provides access to a key monofunctional carboxylic acid, which itself is a starting point for a host of other derivatives. The resulting carboxylic acid can be converted into various activated forms, such as acyl fluorides, which are valuable reagents for acylation reactions due to their stability and reactivity profile. researchgate.netbeilstein-journals.org The synthesis of acyl fluorides from carboxylic acids can be achieved using various modern fluorinating reagents. researchgate.net These activated intermediates can then be reacted with a wide range of nucleophiles to produce esters, amides, and other derivatives, each bearing the 3,3-difluorocyclopentyl motif.

Furthermore, recent advances in photoredox catalysis have enabled direct hydrodecarboxylation methods for malonic acid derivatives, offering alternative and often milder conditions for these transformations. nih.govorganic-chemistry.org Decarboxylative strategies are recognized as highly valuable in synthetic chemistry, particularly for their applicability to sp³-enriched, saturated ring systems. nih.gov

The general synthetic utility starting from a substituted malonic acid is summarized in the table below.

| Starting Material | Reaction Type | Product Class |

| Substituted Malonic Acid | Thermal or Catalytic Decarboxylation | Monocarboxylic Acid |

| Monocarboxylic Acid | Deoxyfluorination | Acyl Fluoride (B91410) |

| Acyl Fluoride | Nucleophilic Acyl Substitution (e.g., with amines) | Amides |

| Acyl Fluoride | Nucleophilic Acyl Substitution (e.g., with alcohols) | Esters |

Application as a Scaffold for Novel Difluorinated Cyclopentane-Containing Molecular Architectures

In contemporary drug discovery, there is a significant emphasis on moving away from flat, aromatic structures towards more three-dimensional molecules to improve selectivity and pharmacological properties. The 3,3-difluorocyclopentyl group within 2-(3,3-difluorocyclopentyl)malonic acid serves as an excellent scaffold for this purpose. whiterose.ac.uk Fluorinated cycloalkyl groups are increasingly sought-after building blocks in medicinal chemistry. scienceopen.com

The introduction of a gem-difluoro group onto the cyclopentane (B165970) ring has profound effects on the molecule's properties. It can alter local electronics, pKa, lipophilicity, and conformational preferences. Crucially, the C-F bond is exceptionally stable, and the CF₂ group can act as a bioisostere for other functionalities like a carbonyl group or an ether oxygen, while also blocking sites of metabolic oxidation. This enhancement of metabolic stability is a key advantage in drug design.

The concept of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a guiding principle in the design of compound libraries. nih.gov Saturated carbocycles, including fluorinated ones, are increasingly recognized for their potential as privileged scaffolds. nih.govscienceopen.com The rigid, puckered structure of the cyclopentane ring provides a well-defined spatial arrangement for appended functional groups, allowing for precise interactions with biological targets. By using 2-(3,3-difluorocyclopentyl)malonic acid, chemists can introduce this valuable fluorinated scaffold into a wide array of molecular architectures, leveraging its favorable properties in the pursuit of new therapeutic agents.

Precursor for Complex Polyfluorinated Organic Molecules with Defined Stereochemistry

The creation of molecules with specific, controlled stereochemistry is crucial for understanding and optimizing interactions with chiral biological systems like enzymes and receptors. While decarboxylative reactions can sometimes pose challenges to stereoselectivity, modern synthetic methods offer pathways to control the stereochemical outcome of reactions involving substituted malonic acids. nih.gov

The carbon atom of the malonic acid attached to the cyclopentyl ring is a prochiral center. This feature opens the door to asymmetric synthesis. For instance, substituted malonic acid half oxyesters (SMAHOs) have been used in stereoselective reactions catalyzed by chiral catalysts. researchgate.net These reactions can generate products with a tetrasubstituted stereogenic center with high diastereoselectivity and enantioselectivity. researchgate.net This demonstrates that the malonic acid moiety can be derivatized and guided to react in a highly controlled manner, thereby setting the stereochemistry at the alpha-carbon.

While the synthesis of chiral cyclopentane derivatives can be complex, various strategies, including Diels-Alder reactions with chiral dienophiles, have been successfully employed to create optically pure substituted cyclopentanes. nih.gov Analogous methodologies, such as the asymmetric hydroboration of fluorinated cyclobutenes to create chiral building blocks, highlight the feasibility of producing fluorinated carbocycles with defined stereochemistry. researchgate.net By applying similar principles of asymmetric catalysis, 2-(3,3-difluorocyclopentyl)malonic acid can serve as a precursor for complex molecules where the stereocenter adjacent to the fluorinated ring is precisely controlled, a critical step in the synthesis of enantiomerically pure drug candidates. mdpi.com

Design and Synthesis of Building Blocks for Diverse Chemical Libraries

The success of high-throughput screening and fragment-based drug discovery relies on the availability of diverse and well-curated chemical libraries. The use of fluorinated building blocks is now a dominant strategy in the discovery process. nih.gov 2-(3,3-Difluorocyclopentyl)malonic acid is an ideal starting point for generating a library of novel compounds, as it contains both a desirable scaffold (the difluorocyclopentyl ring) and a versatile functional handle (the malonic acid).

The malonic acid moiety allows for a multitude of chemical transformations to introduce diversity. As previously discussed, it can be converted to a single carboxylic acid, which can then be transformed into a wide range of amides, esters, and other derivatives. Furthermore, the reactive methylene (B1212753) group of the malonate can, prior to decarboxylation, be involved in various C-C bond-forming reactions. Decarboxylative addition reactions with electrophiles are also a powerful tool for diversification. nih.govbeilstein-journals.org

The synthesis of libraries of functionalized fluorinated building blocks, such as difluorocyclopropanes, has been shown to be a fruitful approach for drug discovery. nih.gov By applying a similar mindset, a library based on the 2-(3,3-difluorocyclopentyl) scaffold can be constructed. Starting from the central malonic acid building block, a variety of functional groups can be introduced, leading to a collection of related but distinct molecules for biological screening. Virtual libraries can also be generated from such building blocks to explore the lead-like chemical space. researchgate.net

The table below illustrates potential diversification pathways for library synthesis.

| Core Building Block | Reaction Type | Resulting Functional Group | Potential Library Members |

| 2-(3,3-Difluorocyclopentyl)malonic acid | Decarboxylation & Amide Coupling | Amide | Primary, secondary, and tertiary amides |

| 2-(3,3-Difluorocyclopentyl)malonic acid | Decarboxylation & Esterification | Ester | Alkyl and aryl esters |

| 2-(3,3-Difluorocyclopentyl)malonic acid | Decarboxylative Addition | Substituted Acetic Acid | Derivatives with new C-C bonds |

| 2-(3,3-Difluorocyclopentyl)malonic acid | Reduction of Carboxylic Acids | Alcohol | Primary alcohol (CH₂OH) |

This strategic approach allows for the systematic exploration of the chemical space around the 3,3-difluorocyclopentyl core, maximizing the potential for discovering novel bioactive compounds.

Future Research Avenues and Methodological Advancements

Innovations in Catalytic and Stereoselective Synthesis of the Compound

While the synthesis of gem-difluorocycloalkanes has seen progress, the development of catalytic and stereoselective methods for preparing 2-(3,3-Difluorocyclopentyl)malonic acid remains a critical challenge. Current approaches often rely on multi-step sequences that may lack efficiency and stereocontrol. Future innovations are expected to explore:

Asymmetric Fluorination: The development of catalytic methods for the asymmetric fluorination of cyclopentanone (B42830) precursors could provide a direct route to enantiomerically enriched 3,3-difluorocyclopentanone, a key intermediate.

Catalytic C-H Functionalization: Direct catalytic C-H functionalization of 1,1-difluorocyclopentane (B72110) with malonate equivalents presents a highly atom-economical, albeit challenging, synthetic strategy.

Stereoselective Malonate Addition: For chiral applications, the development of stereoselective methods for the addition of the malonate moiety to a prochiral difluorocyclopentyl precursor will be essential. Cobalt-catalyzed stereoselective synthesis has shown promise for related cyclopropanes and could be adapted. researchgate.net

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique electronic nature of the 3,3-difluorocyclopentyl group can lead to novel reactivity. The gem-difluoro group acts as a strong electron-withdrawing substituent, which can influence the reactivity of the adjacent methylene (B1212753) group and the malonic acid functionality. Research in this area could uncover:

Decarboxylative Reactions: The decarboxylative addition of malonic acids is a powerful tool for forming new carbon-carbon bonds. Investigating the decarboxylative coupling of 2-(3,3-Difluorocyclopentyl)malonic acid with various electrophiles could provide access to a wide range of functionalized difluorocyclopentanes. beilstein-journals.org

Radical Reactions: The Minisci reaction of related gem-difluorinated cycloalkane carboxylic acids has been explored, suggesting that 2-(3,3-Difluorocyclopentyl)malonic acid could serve as a precursor to difluorocyclopentyl radicals for C-H functionalization of heterocycles. nih.gov

Cyclization Reactions: The malonic acid moiety can be used to construct new rings. Exploring intramolecular cyclization reactions of derivatives of 2-(3,3-Difluorocyclopentyl)malonic acid could lead to novel bicyclic and spirocyclic fluorinated scaffolds.

Development of High-Throughput Synthetic Methodologies for Compound Derivatization

To fully explore the chemical space around the 2-(3,3-difluorocyclopentyl) scaffold, high-throughput synthesis (HTS) methodologies are indispensable. These techniques allow for the rapid generation of libraries of related compounds for screening in drug discovery and materials science. Future efforts will likely focus on:

Parallel Synthesis: Adapting reactions such as amidation, esterification, and Knoevenagel condensation to a parallel synthesis format will enable the rapid derivatization of the malonic acid functionality.

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. researchgate.net The synthesis and derivatization of 2-(3,3-Difluorocyclopentyl)malonic acid could benefit significantly from the application of flow technology.

Automated Synthesis Platforms: The integration of robotic platforms for reaction setup, workup, and purification will accelerate the derivatization of the core scaffold, enabling the creation of large and diverse compound libraries.

Strategic Integration into Complex Target-Oriented Synthesis

The true value of a building block is demonstrated by its successful incorporation into the synthesis of complex, biologically active molecules or functional materials. The 3,3-difluorocyclopentyl moiety can serve as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. ikprress.orgresearchgate.net Strategic applications could include:

Peptidomimetics: The incorporation of the difluorocyclopentyl group into peptide backbones could lead to peptidomimetics with enhanced metabolic stability and defined conformations. researchgate.net

Bioactive Scaffolds: The use of 2-(3,3-Difluorocyclopentyl)malonic acid in the synthesis of analogs of known bioactive molecules could lead to the discovery of new therapeutic agents with improved properties. elsevierpure.com

Functional Materials: The unique properties of the difluorocyclopentyl group could be harnessed in the design of novel liquid crystals, polymers, or other functional materials.

Computational Design and Optimization of Novel Fluorinated Scaffolds

Computational chemistry plays an increasingly vital role in modern chemical research. In silico methods can be used to predict the properties of molecules and guide synthetic efforts. For 2-(3,3-Difluorocyclopentyl)malonic acid and its derivatives, computational studies could:

Property Prediction: Calculate key physicochemical properties such as pKa, logP, and metabolic stability for derivatives of 2-(3,3-Difluorocyclopentyl)malonic acid, aiding in the design of compounds with optimal drug-like properties. chapman.eduresearchgate.net

Virtual Screening: Design and virtually screen libraries of compounds derived from 2-(3,3-Difluorocyclopentyl)malonic acid against biological targets to identify promising candidates for synthesis and testing. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3,3-difluorocyclopentyl)malonic acid, and how can purity be validated?

- Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, diethyl malonate derivatives can react with fluorinated cyclopentyl halides under basic conditions (e.g., NaH or KOtBu). Purity validation requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques. LC-MS or GC-MS with high sensitivity (detection limits ≤1 ppm) is critical for identifying trace impurities, especially fluorinated byproducts .

Q. Which analytical techniques are optimal for confirming the structural integrity of 2-(3,3-difluorocyclopentyl)malonic acid?

- Answer :

- NMR : NMR is essential for verifying the position and equivalence of fluorine atoms on the cyclopentyl ring. and NMR can resolve malonic acid proton splitting and cyclopentyl conformation.

- Mass Spectrometry : High-resolution MS (HRMS) or tandem MS (MS/MS) distinguishes isotopic patterns of fluorine and confirms molecular ion peaks.

- X-ray Crystallography : For crystalline derivatives, this method provides unambiguous confirmation of stereochemistry and bond angles .

Q. How does the 3,3-difluorocyclopentyl moiety influence the compound’s reactivity in enzymatic assays?

- Answer : The difluorinated cyclopentyl group introduces steric hindrance and electronic effects (via C-F dipole interactions), which can alter binding affinity in enzyme active sites. For instance, in malonyl-CoA analogs, this moiety may disrupt fatty acid synthase (FAS) by mimicking natural substrates but resisting hydrolysis due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of 2-(3,3-difluorocyclopentyl)malonic acid?

- Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity in biphasic systems.

- Temperature Control : Lower reaction temperatures (0–5°C) reduce undesired elimination pathways (e.g., defluorination).

- Protective Groups : Temporarily protect the malonic acid carboxyl groups with tert-butyl esters to prevent decarboxylation during fluorination steps .

Q. What strategies resolve contradictions between NMR and mass spectrometry data when characterizing fluorinated malonic acid derivatives?

- Answer :

- Artifact Identification : Use -edited HSQC NMR to detect fluorine coupling artifacts. For MS, employ collision-induced dissociation (CID) to differentiate isobaric impurities.

- Multivariate Analysis : Apply linear discriminant analysis (LDA) or principal component analysis (PCA) to cluster spectral data and isolate outliers, as demonstrated in malonic acid concentration studies .

Q. How can computational modeling predict the interaction of 2-(3,3-difluorocyclopentyl)malonic acid with biological targets?

- Answer :

- Molecular Dynamics (MD) : Simulate solvated systems to study conformational flexibility and hydrogen-bonding patterns between the malonic acid moiety and water/protein residues.

- Docking Studies : Use software like AutoDock Vina to model binding poses with enzymes (e.g., FAS or acetyl-CoA carboxylase). Fluorine’s van der Waals radius and hydrophobicity must be parameterized accurately .

Q. What experimental approaches address discrepancies in enzymatic inhibition assays involving fluorinated malonic acid analogs?

- Answer :

- Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate inhibition constants () derived from fluorometric assays.

- Control Experiments : Test analogs without fluorine substituents to isolate electronic/steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.